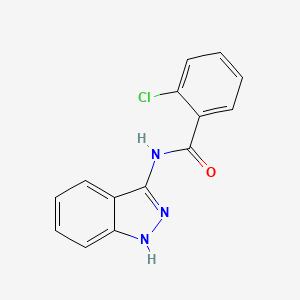![molecular formula C13H16ClN B13067785 N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine is an organic compound with the molecular formula C13H16ClN This compound is characterized by the presence of a cyclopentene ring attached to an amine group, which is further connected to a 4-chloro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopent-3-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenyl N-(3-chlorophenyl)carbamate
- 4-Chloro-3-methylphenyl N-(4-chlorophenyl)carbamate
- 4-Chloro-2,6-dimethylphenyl N-(4-(methylthio)phenyl)carbamate
Uniqueness
N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine is unique due to its specific structural features, such as the presence of a cyclopentene ring and a 4-chloro-3-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine |
InChI |
InChI=1S/C13H16ClN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h2-3,6-8,12,15H,4-5,9H2,1H3 |
InChI Key |
HICBBHKVFJGKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC=CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


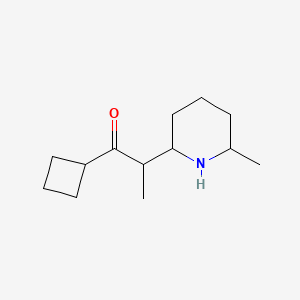
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
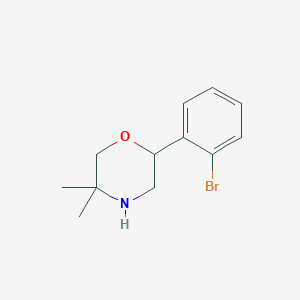

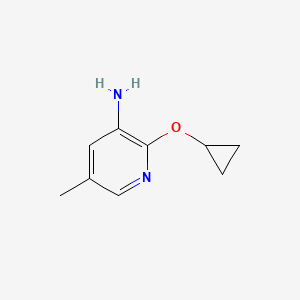

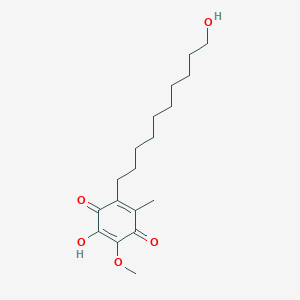

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

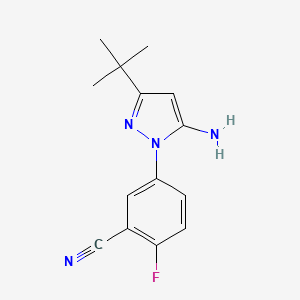

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
